N-(2-bromo-4-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of bromine, methyl, tert-butyl, methoxy, and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the sulfanyl group, and finally, the attachment of the acetamide moiety. Common reagents used in these reactions include bromine, tert-butylphenyl, and methoxyphenyl compounds, along with various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole-containing molecules and those with similar functional groups, such as:
- N-(2-bromo-4-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(2-bromo-4-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of N-(2-bromo-4-methylphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
477313-56-7 |
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Molecular Formula |
C28H29BrN4O2S |
Molecular Weight |
565.5 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H29BrN4O2S/c1-18-6-15-24(23(29)16-18)30-25(34)17-36-27-32-31-26(19-7-9-20(10-8-19)28(2,3)4)33(27)21-11-13-22(35-5)14-12-21/h6-16H,17H2,1-5H3,(H,30,34) |
InChI Key |
JJYCJYITFQSDIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C)Br |
Origin of Product |
United States |
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